molecular formula C14H18FN3S B11740324 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11740324
M. Wt: 279.38 g/mol
InChI Key: IBBHGGPKOUNYFC-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a complex organic compound with a unique structure that includes a cyclopentyl group, a fluorothiophenyl group, and a pyrazolamine core

Preparation Methods

The synthesis of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the reaction generally requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Chemical Reactions Analysis

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H18FN3S

Molecular Weight

279.38 g/mol

IUPAC Name

1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C14H18FN3S/c1-10-13(16-8-12-6-7-14(15)19-12)9-18(17-10)11-4-2-3-5-11/h6-7,9,11,16H,2-5,8H2,1H3

InChI Key

IBBHGGPKOUNYFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(S2)F)C3CCCC3

Origin of Product

United States

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